molecular formula C21H18N2O3S B2935811 3-(7-methoxy-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol CAS No. 941941-99-7

3-(7-methoxy-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol

Cat. No.: B2935811
CAS No.: 941941-99-7
M. Wt: 378.45
InChI Key: UXOLMIYVGFZAIQ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups, including a methoxy group, a thiophene ring, and a benzo[e]pyrazolo[1,5-c][1,3]oxazin ring. These types of compounds are often found in pharmaceuticals and materials science .


Molecular Structure Analysis

The structure of similar compounds was solved by direct methods and refined to R value of 0.0368 for 1906 reflections . The X-ray analysis revealed that the linear form of the tetrazolo-fused ring system of 3 exists in the crystal .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds undergo various reactions with heterocyclic amines, diazonium salts, and active methylene compounds .

Mechanism of Action

Target of Action

The compound, also known as 3-[10-methoxy-7-(thiophen-2-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]phenol, is a novel molecule that has been synthesized for its potential therapeutic properties . The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, and its inhibition can lead to cell cycle arrest, making it an appealing target for cancer treatment .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This interaction likely involves the formation of a complex between the compound and the enzyme, which prevents the enzyme from carrying out its normal function of promoting cell cycle progression . The exact nature of this interaction and the structural features of the compound that contribute to its inhibitory activity are subjects of ongoing research .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This results in cell cycle arrest, which can lead to apoptosis, or programmed cell death . This mechanism is particularly effective against rapidly dividing cells, such as cancer cells .

Pharmacokinetics

Like many other small molecules, it is expected to be absorbed into the bloodstream after administration, distributed throughout the body, metabolized by enzymes, and eventually excreted . These properties can significantly impact the compound’s bioavailability, or the proportion of the administered drug that reaches the systemic circulation in an active form .

Result of Action

The result of the compound’s action is the inhibition of cell cycle progression, leading to cell cycle arrest and potentially apoptosis . This can result in the reduction of tumor growth in cancerous cells .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. These can include the presence of other drugs, the pH of the environment, the presence of certain enzymes, and the patient’s overall health status .

Properties

IUPAC Name

3-(7-methoxy-5-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3S/c1-25-18-8-3-7-15-17-12-16(13-5-2-6-14(24)11-13)22-23(17)21(26-20(15)18)19-9-4-10-27-19/h2-11,17,21,24H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXOLMIYVGFZAIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC(=CC=C4)O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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